molecular formula C17H18N2O2S B2828690 N-methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893100-91-9

N-methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B2828690
CAS No.: 893100-91-9
M. Wt: 314.4
InChI Key: HWYAZDDGPVWQOF-UHFFFAOYSA-N
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Description

N-methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing a sulfur atom. Compounds containing the thiophene ring system are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific reaction conditions.

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. For example, the Gewald reaction can be scaled up using continuous flow reactors to produce large quantities of thiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiophene derivatives can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .

Scientific Research Applications

N-methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-methyl-2-(2-phenylacetamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide include other thiophene derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features and the potential biological activities it may exhibit. Its combination of functional groups and the thiophene ring system makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-methyl-2-[(2-phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-18-16(21)15-12-8-5-9-13(12)22-17(15)19-14(20)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWYAZDDGPVWQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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